3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Description
3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H16N4O3S2 and its molecular weight is 376.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing similar moieties, such as imidazole, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Compounds with similar structures, such as imidazole derivatives, have been reported to interact with various biochemical pathways, leading to a range of effects .
Pharmacokinetics
Compounds with similar structures, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a range of biological activities .
Action Environment
The solubility of similar compounds in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.
Biological Activity
The compound 3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidine derivative featuring a complex structure that integrates thiazole and pyrrole moieties. Thiazolidinones, particularly thiazolidine-2,4-diones, are recognized for their diverse biological activities, including antidiabetic, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Thiazolidinones generally exert their biological effects through interactions with specific molecular targets. The mechanism of action for this compound is hypothesized to involve:
- PPARγ Activation: Similar compounds have been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat storage .
- Antioxidant Activity: The presence of thiazole and pyrrole rings may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
Antidiabetic Activity
Thiazolidinediones are well-known for their antidiabetic effects. Research indicates that modifications in the thiazolidine ring can significantly influence the activity against diabetes. For instance:
- Compounds similar to this one have demonstrated the ability to improve insulin sensitivity and decrease blood glucose levels by activating PPARγ .
Antimicrobial Activity
The antimicrobial potential of thiazolidinones has been extensively documented:
- A study reported that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain thiazolidinone derivatives showed over 90% inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Thiazolidinone derivatives have also been explored for their anticancer properties:
- Research highlights that modifications at the thiazolidine ring can enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted in multiple studies .
Study 1: Antioxidant and MAO Inhibition
Carraro Junior et al. evaluated a related compound, demonstrating its antioxidant activity through various assays (ABTS, DPPH) and selective inhibition of monoamine oxidase (MAO) isoforms . This suggests potential neuroprotective effects.
Study 2: Structure-Activity Relationship (SAR)
A comprehensive review on thiazolidinones discussed how different substituents influence biological activity. It was found that modifications at positions 2, 3, and 5 of the thiazolidine ring significantly impacted the efficacy against various diseases . This highlights the importance of structural optimization in drug design.
Data Summary
Properties
IUPAC Name |
3-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-10-13(25-15(17-10)18-5-2-3-6-18)14(22)19-7-4-11(8-19)20-12(21)9-24-16(20)23/h2-3,5-6,11H,4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGDPFXEPHKJDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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